2-Chloro-4-fluoro-6-nitroaniline

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

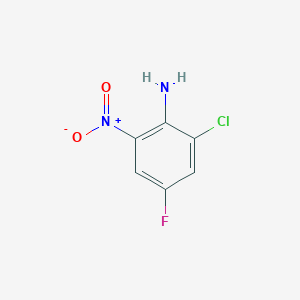

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJQULUJYCZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-fluoro-6-nitroaniline physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-6-nitroaniline

Introduction

2-Chloro-4-fluoro-6-nitroaniline is a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctionalized aromatic core—featuring chloro, fluoro, and nitro groups—offers a versatile platform for designing complex molecular architectures. For researchers in drug development, understanding the precise physicochemical properties of this intermediate is paramount. These properties govern its reactivity, solubility, bioavailability, and suitability for various synthetic transformations, directly impacting process development, formulation, and ultimately, the viability of a therapeutic candidate.

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Chloro-4-fluoro-6-nitroaniline, moving beyond a simple data summary. It delves into the causality behind its chemical behavior, offers standardized protocols for its characterization, and contextualizes its utility for scientists and drug development professionals.

Molecular Identity and Structural Characteristics

The foundation of any chemical analysis begins with unambiguous identification. 2-Chloro-4-fluoro-6-nitroaniline is a distinct isomer whose properties are dictated by the specific arrangement of substituents on the aniline ring.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Chloro-4-fluoro-6-nitroaniline | - |

| CAS Number | 153505-32-9 | [1] |

| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |

| Molecular Weight | 190.56 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1N)Cl)F)[O-] |[2] |

The spatial arrangement of the electron-withdrawing chloro, fluoro, and nitro groups profoundly influences the electron density of the aromatic ring and the basicity of the amino group, which in turn dictates the compound's reactivity and intermolecular interactions.

Caption: 2D structure of 2-Chloro-4-fluoro-6-nitroaniline.

Core Physicochemical Properties

The bulk properties of a compound are critical for predicting its behavior in both reaction vessels and biological systems. The data presented are a combination of available experimental and predicted values, which is common for specialized research chemicals.

Table 2: Key Physicochemical Parameters

| Property | Value | Significance in Drug Development |

|---|---|---|

| Appearance | Yellow crystalline powder | Influences handling, formulation, and initial purity assessment. |

| Melting Point | 127.3 ± 25.9 °C | A key indicator of purity; defines the solid-state stability and processing conditions.[1] |

| Boiling Point | 286.8 ± 35.0 °C (at 760 mmHg) | Important for purification via distillation, though decomposition may occur.[1] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Relevant for formulation, process scaling, and reaction stoichiometry calculations.[1] |

| pKa (Amine) | No experimental data available. Predicted to be significantly < 0. | The basicity of the amino group is drastically reduced by three potent electron-withdrawing groups, rendering it almost non-basic. This impacts salt formation potential and behavior in physiological pH. For comparison, the pKa of the less substituted 2-chloro-4-nitroaniline is -0.94.[3] |

| LogP | No experimental data available. Predicted to be in the range of 2.0-2.5. | Indicates lipophilicity, which is a crucial determinant of membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties. The value for 2-chloro-4-nitroaniline is 2.14.[3] |

Solubility Profile

-

Aqueous Solubility: Expected to be very low. The molecule is largely nonpolar, and while the nitro and amino groups can participate in hydrogen bonding, the overall lipophilicity of the halogenated aromatic ring dominates. For comparison, the related compound 2-chloro-4-nitroaniline has a low water solubility of 933 mg/L at 25°C.[4][5]

-

Organic Solubility: Expected to be soluble in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in solvents like ethanol, ether, and acetic acid.[3][4] This is crucial for its use in synthetic reactions.

Caption: Influence of molecular structure on key physicochemical properties.

Analytical and Spectroscopic Characterization

Unambiguous characterization is essential for quality control and regulatory submission. The following sections outline the expected spectral data and a standard protocol for chromatographic analysis.

Expected Spectroscopic Data

-

¹H NMR: The spectrum should show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The chemical shifts will be significantly downfield due to the deshielding effect of the nitro group.

-

¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, F, NO₂, NH₂).

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-F stretching (1200-1300 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight. A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be present due to the natural isotopic abundance of ³⁷Cl.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust, self-validating method for assessing the purity of 2-Chloro-4-fluoro-6-nitroaniline. The causality for selecting a reversed-phase method lies in the compound's moderate lipophilicity, making it well-suited for retention on a C18 stationary phase.

Objective: To quantify the purity of a sample and identify any related impurities.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A C18 column provides excellent hydrophobic retention. The acidic mobile phase ensures the amino group is protonated, leading to sharper, more symmetrical peaks.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard 2-Chloro-4-fluoro-6-nitroaniline and dissolve in 10 mL of acetonitrile.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm (or optimized based on UV scan).

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 30% B (Re-equilibration)

-

-

Rationale: A gradient method is employed to ensure elution of the main peak with good resolution from both early-eluting polar impurities and late-eluting nonpolar impurities.

-

-

Data Analysis and System Suitability:

-

System Suitability Test (SST): Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Purity Calculation: Calculate the purity of the sample using the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Sources

- 1. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Chloro-4-nitroaniline | 121-87-9 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-4-fluoro-6-nitroaniline molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-nitroaniline (CAS: 153505-32-9)

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-6-nitroaniline, a substituted aromatic amine of significant interest to professionals in chemical synthesis and drug development. The document elucidates the compound's core molecular structure, physicochemical properties, and molecular weight. It further explores plausible synthetic strategies and discusses the compound's reactivity, potential applications as a chemical intermediate, and critical safety and handling protocols. This guide is structured to serve as a foundational resource for researchers and application scientists, synthesizing technical data with practical, field-relevant insights.

Molecular Identity and Structure

The unique arrangement of electron-withdrawing and donating groups on the aniline scaffold makes 2-Chloro-4-fluoro-6-nitroaniline a versatile building block in organic synthesis. Its identity is defined by a specific combination of substituents on a benzene ring, which dictates its reactivity and potential applications.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-fluoro-6-nitroaniline | N/A |

| CAS Number | 153505-32-9 | [1] |

| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |

| Molecular Weight | 190.56 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)N)Cl)[O-] | N/A |

Molecular Structure and Weight

The molecular structure consists of a central benzene ring substituted with four different functional groups:

-

An amino group (-NH₂) at position 1, defining it as an aniline derivative. This group acts as an activating, ortho-para directing group.

-

A chloro group (-Cl) at position 2.

-

A fluoro group (-F) at position 4.

-

A nitro group (-NO₂) at position 6.

The chloro, fluoro, and nitro groups are all electron-withdrawing, which significantly influences the electron density of the aromatic ring and the basicity of the amino group. The calculated molecular weight based on its formula (C₆H₄ClFN₂O₂) is 190.56 g/mol .[1]

Caption: 2D molecular structure of 2-Chloro-4-fluoro-6-nitroaniline.

Physicochemical Properties

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 286.8 ± 35.0 °C at 760 mmHg | [1] |

| Melting Point | 127.3 ± 25.9 °C | [1] |

The presence of the polar amino and nitro groups, alongside the halogens, results in a relatively high melting and boiling point for a molecule of its size, suggesting significant intermolecular forces in the solid and liquid states.

Synthesis and Reactivity Insights

General Synthetic Strategy

While specific, peer-reviewed synthesis protocols for 2-Chloro-4-fluoro-6-nitroaniline are not widely published, a logical synthetic pathway can be devised based on established principles of aromatic chemistry. A plausible approach involves the multi-step functionalization of a simpler aniline or benzene derivative. The causality behind the sequence is critical: the directing effects of existing substituents must be leveraged to install new groups at the desired positions. For instance, starting with a para-fluoroaniline, one might proceed with chlorination and subsequent nitration, carefully controlling conditions to achieve the desired 2,6-substitution pattern relative to the activating amino group.

Conceptual Synthesis Workflow

The following workflow illustrates a high-level, conceptual pathway for the synthesis. The choice of starting material and the order of reactions are paramount to achieving the target isomer with high purity.

Caption: Conceptual workflow for the synthesis of 2-Chloro-4-fluoro-6-nitroaniline.

Key Reactivity

-

Amino Group: The primary amine can be diazotized to form a highly reactive diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, other halogens via Sandmeyer reaction).

-

Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to diamine derivatives. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.

-

Aromatic Ring: The combination of activating (-NH₂) and deactivating (-Cl, -F, -NO₂) groups creates a complex reactivity profile for further electrophilic or nucleophilic aromatic substitution.

Laboratory Handling and Safety

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling 2-Chloro-4-fluoro-6-nitroaniline.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] Therefore, robust protective measures are a self-validating system for ensuring operator safety.

-

Engineering Controls: Always handle this product within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.[1]

Recommended Handling and Storage Protocol

-

Preparation: Before handling, ensure all required PPE is correctly worn and the chemical fume hood is operational.

-

Dispensing: Carefully weigh and transfer the solid material, avoiding the generation of dust.

-

Reaction Setup: If used in a reaction, add the compound to the reaction vessel within the fume hood.

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1] Clean all equipment and the work area.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

| Exposure Route | First Aid Measure | Source |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention. | [1] |

| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention. | [1] |

| Ingestion | Wash out the mouth with water. Seek immediate medical attention. | [1] |

Applications in Research and Development

Role as a Chemical Intermediate

The true value of 2-Chloro-4-fluoro-6-nitroaniline for researchers lies in its potential as a highly functionalized intermediate. Similar to related compounds like 2-chloro-4-nitroaniline, which is a precursor in the synthesis of dyes and the molluscicide niclosamide, this molecule serves as a scaffold upon which greater molecular complexity can be built.[2][3][4] The presence of three distinct, reactive sites (amino, nitro, and the aromatic ring) allows for selective, stepwise modification.

Potential in Medicinal Chemistry and Materials Science

Halogenated and nitrated aromatic compounds are prevalent motifs in pharmacologically active molecules and advanced materials. The fluorine atom, in particular, is often incorporated into drug candidates to modulate metabolic stability and binding affinity. Therefore, 2-Chloro-4-fluoro-6-nitroaniline represents a valuable starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs or for developing new polymers and functional dyes in materials science.

Logical Flow for R&D Application

The journey of an intermediate like this in a research and development context follows a logical progression from initial modification to final application testing.

Caption: R&D workflow from chemical intermediate to final application.

Conclusion

2-Chloro-4-fluoro-6-nitroaniline is a chemical compound with a well-defined molecular structure and a suite of physicochemical properties that make it a valuable, albeit hazardous, intermediate for advanced chemical synthesis. Its multifunctional nature provides chemists and drug development professionals with a versatile platform for creating novel molecules with potential applications in medicine and materials science. A thorough understanding of its properties and adherence to strict safety protocols are essential for unlocking its full potential in a research and development setting.

References

-

2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc. [Link]

-

2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem. [Link]

-

2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. [Link]

Sources

2-Chloro-4-fluoro-6-nitroaniline spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-fluoro-6-nitroaniline

Abstract

Introduction and Molecular Structure Analysis

2-Chloro-4-fluoro-6-nitroaniline is a poly-substituted aromatic amine. Its structure incorporates an electron-donating amino group (-NH₂) and three distinct electron-withdrawing substituents: a nitro group (-NO₂) and two halogens (-Cl, -F). The relative positions of these groups create a complex electronic environment that profoundly influences the molecule's spectroscopic signature. Accurate spectral analysis is paramount for confirming its identity, assessing purity, and understanding its chemical properties.

The analytical challenge lies in deconvoluting the overlapping electronic effects of these substituents. The amino group strongly activates the ring via resonance, while the nitro group deactivates it. The halogens exert a moderate deactivating effect through induction but a weak activating effect through resonance. Understanding this interplay is key to predicting and interpreting the spectral data that follows.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-fluoro-6-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-fluoro-6-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific halogenated nitroaniline derivative. The guide offers predicted spectral data based on the analysis of analogous compounds, a detailed interpretation of the expected spectral features, and a robust experimental protocol for acquiring high-quality NMR data. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the structure-elucidation process.

Introduction: The Structural Significance of 2-Chloro-4-fluoro-6-nitroaniline

2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of its substituents—a chloro group, a fluoro group, a nitro group, and an amino group on a benzene ring—creates a unique electronic and steric environment. Understanding the precise structure and electronic distribution of this molecule is paramount for predicting its reactivity, metabolic fate, and potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will serve as a detailed reference for the interpretation of the ¹H and ¹³C NMR spectra of 2-Chloro-4-fluoro-6-nitroaniline.

Predicted ¹H NMR Spectral Data and Interpretation

Due to the absence of a publicly available, fully assigned experimental ¹H NMR spectrum for 2-Chloro-4-fluoro-6-nitroaniline, the following data is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-fluoro-6-nitroaniline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-3 | ~8.0 - 8.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |

| H-5 | ~7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz | 1H |

| -NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | - | 2H |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 2-Chloro-4-fluoro-6-nitroaniline is expected to show two distinct signals corresponding to the two aromatic protons, H-3 and H-5.

-

H-3 Signal: This proton is situated between the electron-withdrawing nitro group and the chloro group. The strong deshielding effect of the ortho-nitro group is anticipated to shift this proton's resonance significantly downfield, likely in the range of 8.0-8.3 ppm. The signal is expected to appear as a doublet of doublets due to coupling with the fluorine atom at C-4 (³J, ortho coupling) and a smaller coupling with H-5 (⁴J, meta coupling).

-

H-5 Signal: This proton is flanked by the electron-donating amino group and the fluoro group. It is expected to be more shielded than H-3, with a predicted chemical shift in the range of 7.2-7.5 ppm. Its multiplicity will also be a doublet of doublets, arising from coupling to the adjacent H-3 (³J, ortho coupling) and the fluorine atom at C-4 (⁴J, meta coupling).

-

-NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet in the region of 5.0-6.0 ppm. The chemical shift and the broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

Predicted ¹³C NMR Spectral Data and Interpretation

Similar to the proton data, the following ¹³C NMR spectral data is predicted based on known substituent effects and data from related compounds. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-fluoro-6-nitroaniline

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~145 - 150 | Singlet |

| C-2 | ~120 - 125 | Singlet |

| C-3 | ~125 - 130 | Doublet (²J(C-F)) |

| C-4 | ~155 - 160 | Doublet (¹J(C-F)) |

| C-5 | ~115 - 120 | Doublet (²J(C-F)) |

| C-6 | ~130 - 135 | Singlet |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display six distinct signals for the six aromatic carbons. The presence of the fluorine atom will introduce carbon-fluorine couplings, which are invaluable for unambiguous signal assignment.

-

C-1 (bearing -NH₂): The amino group has a shielding effect on the attached carbon. However, the overall substitution pattern will influence its final chemical shift, predicted to be in the 145-150 ppm range.

-

C-2 (bearing -Cl): The carbon attached to the chlorine atom is expected to have a chemical shift in the range of 120-125 ppm.

-

C-3: This carbon will be influenced by the adjacent nitro and fluoro groups. Its resonance is predicted to be a doublet due to a two-bond coupling with the fluorine atom (²J(C-F)).

-

C-4 (bearing -F): The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly deshielded, with a predicted chemical shift of 155-160 ppm.

-

C-5: This carbon, adjacent to the amino group and the fluorine, will also show a two-bond coupling to fluorine (²J(C-F)).

-

C-6 (bearing -NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded, with an expected chemical shift in the 130-135 ppm range.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 2-Chloro-4-fluoro-6-nitroaniline, the following detailed protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[1][2]

-

Concentration: Weigh approximately 5-10 mg of 2-Chloro-4-fluoro-6-nitroaniline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm) for ¹H and ¹³C NMR. If not present, a small amount can be added.

Instrument Setup and Data Acquisition

The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters:

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (at): 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction.

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Structural Elucidation and Key NMR Correlations

The definitive assignment of the ¹H and ¹³C NMR spectra can be achieved through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

COSY: Would show a correlation between H-3 and H-5, confirming their ortho relationship.

-

HSQC: Would correlate each proton to its directly attached carbon (H-3 to C-3, H-5 to C-5).

-

HMBC: Would reveal long-range correlations (2-3 bonds), which are crucial for assigning the quaternary carbons. For instance, H-3 would show correlations to C-1, C-2, C-4, and C-5, while H-5 would correlate to C-1, C-3, C-4, and C-6.

Caption: Key predicted NMR correlations in 2-Chloro-4-fluoro-6-nitroaniline.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-fluoro-6-nitroaniline. By understanding the influence of the various substituents on the chemical shifts and coupling constants, researchers can confidently interpret experimental data. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, and the discussion of 2D NMR techniques highlights the pathway to unambiguous structural confirmation. This guide serves as a valuable resource for any scientist working with this compound or related halogenated nitroanilines, facilitating efficient and accurate structural characterization.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-4-fluoro-6-nitroaniline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4-fluoro-6-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of vibrational spectroscopy as applied to this complex aromatic compound. We will explore the characteristic vibrational modes, the influence of substituents on the spectral features, and a detailed protocol for acquiring and interpreting the FT-IR spectrum.

Introduction: The Significance of 2-Chloro-4-fluoro-6-nitroaniline

2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of pharmaceuticals and other functional materials necessitates a thorough understanding of its structural and electronic properties.[1] FT-IR spectroscopy serves as a powerful, non-destructive technique for the structural elucidation and quality control of this compound. The vibrational spectrum provides a unique fingerprint, revealing the presence and chemical environment of its key functional groups: the amino (-NH₂), nitro (-NO₂), chloro (-Cl), and fluoro (-F) substituents attached to the benzene ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline, a standardized experimental procedure is paramount. The following protocol outlines the key steps for sample preparation and data acquisition.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Sample Preparation (KBr Pellet Method):

-

Sample Purity: Ensure the 2-Chloro-4-fluoro-6-nitroaniline sample is of high purity to avoid spectral artifacts.

-

Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar and pestle to achieve a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Spectral Interpretation: Unraveling the Vibrational Signature

The FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline is rich with information. The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is guided by established group frequency charts and by comparing the spectrum to those of structurally similar molecules.[2][3][4]

Molecular Structure and Key Vibrational Modes

The molecular structure of 2-Chloro-4-fluoro-6-nitroaniline dictates its vibrational behavior. The key functional groups and their expected vibrational modes are illustrated in the diagram below.

Figure 1. Molecular structure and key vibrational modes of 2-Chloro-4-fluoro-6-nitroaniline.

Detailed Peak Assignments

The following table summarizes the expected characteristic infrared absorption bands for 2-Chloro-4-fluoro-6-nitroaniline, based on data from analogous compounds.[2][4][5]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3300 | N-H asymmetric and symmetric stretching | Medium to Strong | Two distinct bands are expected for the primary amine. Their positions are sensitive to hydrogen bonding.[4] |

| 3100 - 3000 | Aromatic C-H stretching | Weak to Medium | Typically observed as sharp, multiple bands just above 3000 cm⁻¹.[6] |

| 1630 - 1600 | N-H bending (scissoring) | Medium to Strong | This band is characteristic of primary amines.[5] |

| 1600 - 1450 | Aromatic C=C ring stretching | Medium, sharp | A series of bands in this region confirms the aromatic nature of the compound.[6][7] |

| 1550 - 1490 | Asymmetric NO₂ stretching | Strong | A very strong and characteristic absorption for nitro compounds.[5] |

| 1360 - 1320 | Symmetric NO₂ stretching | Strong | Another strong and characteristic absorption for nitro compounds.[5] |

| 1300 - 1200 | C-N stretching | Medium | Aromatic amine C-N stretching is expected in this region. |

| 1280 - 1200 | C-F stretching | Strong | The C-F stretch is typically a strong and sharp band. Its exact position can be influenced by other substituents. |

| 800 - 600 | C-Cl stretching | Medium to Strong | The C-Cl stretching vibration is found in the lower frequency region of the spectrum.[8] |

| 900 - 675 | Aromatic C-H out-of-plane bending ("oop") | Strong | The position of these strong bands is diagnostic of the substitution pattern on the benzene ring.[7][9] For a 1,2,4,6-tetrasubstituted benzene, specific patterns are expected. |

Structure-Spectrum Correlations: The Influence of Substituents

The FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline is a direct reflection of its unique substitution pattern. The interplay of electron-withdrawing groups (NO₂, Cl, F) and an electron-donating group (NH₂) significantly influences the vibrational frequencies.

-

Amino Group (-NH₂): The electron-donating nature of the amino group increases the electron density in the aromatic ring. Intramolecular hydrogen bonding between the amino hydrogens and the adjacent nitro group's oxygen atoms can lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring. This can influence the positions of the aromatic C=C stretching vibrations. The strong and distinct asymmetric and symmetric stretching bands of the NO₂ group are excellent diagnostic peaks.[5]

-

Halogen Substituents (-Cl, -F): The electronegative halogen atoms exert an inductive electron-withdrawing effect. The C-F stretching vibration is found at a higher frequency than the C-Cl stretch due to the higher bond strength and lower mass of fluorine compared to chlorine.[8] The presence of these halogens also influences the C-H out-of-plane bending vibrations, providing further confirmation of the substitution pattern.[9]

Conclusion

The FT-IR spectrum of 2-Chloro-4-fluoro-6-nitroaniline provides a detailed and specific molecular fingerprint. A thorough analysis of the spectrum, guided by the principles of vibrational spectroscopy and comparison with related compounds, allows for the unambiguous identification and structural characterization of this important chemical intermediate. The characteristic absorption bands of the amino, nitro, chloro, and fluoro functional groups, along with the vibrations of the aromatic ring, collectively contribute to a unique and information-rich spectrum that is invaluable for researchers and drug development professionals.

References

-

Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. Available at: [Link]

-

FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... - ResearchGate. Available at: [Link]

-

Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. Available at: [Link]

-

Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - ResearchGate. Available at: [Link]

-

FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline - JETIR. Available at: [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

- Reich, G. (2004). 10 Typical IR Absorptions of Aromatic Compounds. In Infrared and Raman Spectroscopy (pp. 55-57). Wiley-VCH Verlag GmbH & Co. KGaA.

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Halogenated Organic Compounds - ResearchGate. Available at: [Link]

-

Balachandran, V., & Nataraj, A. (2009). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 15(10), 1239-1247. Available at: [Link]

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed - ResearchGate. Available at: [Link]

-

Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline - ResearchGate. Available at: [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

-

Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. Available at: [Link]

-

NIST. (n.d.). 2-Bromo-6-chloro-4-fluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. Available at: [Link]

-

LibreTexts Chemistry. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Revisiting 2-chloro-4-nitroaniline: analysis of intricate supramolecular ordering of a triclinic polymorph featuring a high Z value and strong second harmonic generation - RSC Publishing. Available at: [Link]

Sources

- 1. Buy 2-Chloro-4-nitroaniline | 121-87-9 [smolecule.com]

- 2. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Solubility of 2-Chloro-4-fluoro-6-nitroaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-6-nitroaniline in Organic Solvents

Abstract

2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and specialized chemical dyes. A comprehensive understanding of its solubility in various organic solvents is a cornerstone for the optimization of synthesis, purification, crystallization, and formulation processes. This technical guide addresses the notable scarcity of published quantitative solubility data for this specific compound by providing a robust theoretical framework, predictive analysis based on structural analogues, and detailed, field-proven experimental protocols for its determination. We will explore the physicochemical principles governing its solubility, provide step-by-step methodologies for accurate measurement, and discuss the application of thermodynamic models for data correlation. This document is intended to equip researchers, chemists, and drug development professionals with the necessary tools to systematically investigate and leverage the solubility characteristics of 2-Chloro-4-fluoro-6-nitroaniline.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 2-Chloro-4-fluoro-6-nitroaniline is a critical physicochemical property that dictates its behavior throughout the development lifecycle. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, solubility is a pivotal parameter. The structure of 2-Chloro-4-fluoro-6-nitroaniline—featuring a polar aminophenyl core modified with electron-withdrawing nitro, chloro, and fluoro groups—suggests a complex solubility profile that requires empirical determination for effective process design.

Given the limited availability of public data for this specific molecule, this guide will leverage the known properties of a close structural analogue, 2-chloro-4-nitroaniline, to establish a predictive foundation. The primary objective is to present a self-validating, systematic approach for researchers to generate reliable solubility data in-house.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[1] The dissolution of a crystalline solute into a solvent is an energy-dependent process involving the overcoming of two primary forces: the solute-solute interactions within the crystal lattice and the solvent-solvent intermolecular forces. Dissolution is favored when the resulting solute-solvent interactions are sufficiently strong to compensate for this energy input.

For 2-Chloro-4-fluoro-6-nitroaniline, the key intermolecular forces are:

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitro (-NO₂) group and the fluorine atom can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are therefore expected to be effective.[2]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of highly electronegative nitro, chloro, and fluoro substituents on the benzene ring. Polar aprotic solvents (e.g., acetone, DMSO) can engage in these interactions, promoting solubility.

-

Van der Waals Forces: These non-specific forces are present in all interactions and will be the primary mechanism for solubility in non-polar solvents (e.g., hexane, toluene), where solubility is expected to be limited.

Predictive Analysis using a Structural Analogue:

To ground our predictions, we can examine the known solubility of 2-chloro-4-nitroaniline. This compound is described as being very soluble in ether, ethanol, and acetic acid; soluble in benzene; and only slightly soluble in water.[3][4] The addition of a fluorine atom at the 6-position in our target compound (2-Chloro-4-fluoro-6-nitroaniline) is expected to increase its polarity and potentially alter its crystal lattice energy, but the general solubility trends should remain comparable.

Table 1: Predicted Solubility of 2-Chloro-4-fluoro-6-nitroaniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | Strong hydrogen bonding capability (both donor and acceptor) and high polarity align well with the solute's functional groups.[2] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | Strong dipole-dipole interactions can effectively solvate the polar regions of the molecule. Lack of hydrogen bond donation may limit it compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Diethyl ether may show moderate solubility due to its ability to accept hydrogen bonds. Solubility in hydrocarbons like hexane is expected to be poor.[3][4] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Similar polarity and the potential for weak interactions may lead to moderate solubility. |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

The most reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.

Materials and Equipment:

-

2-Chloro-4-fluoro-6-nitroaniline (verified purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic orbital shaker or temperature-controlled water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Chloro-4-fluoro-6-nitroaniline to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to find the point at which the concentration no longer changes.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent precipitation due to temperature changes, the pipette can be pre-warmed to the experimental temperature. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask and dilute with a suitable mobile phase or solvent. Record the exact dilution factor.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation: The equilibrium solubility (expressed as mole fraction, x₁) can be calculated using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where m₁ and m₂ are the masses of the solute and solvent, respectively, and M₁ and M₂ are their corresponding molar masses.

Below is a diagram illustrating the experimental workflow.

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been collected at various temperatures, thermodynamic models can be employed to correlate the data and derive valuable thermodynamic parameters such as the enthalpy and entropy of dissolution.[6] This provides deeper insight into the dissolution mechanism.

The modified Apelblat equation is a semi-empirical model widely used for its simplicity and accuracy in correlating solubility with temperature:

ln(x₁) = A + B/T + C ln(T)

Where x₁ is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the experimental data. These parameters relate to the enthalpy and entropy of dissolution.

The process of dissolution can be understood through the following thermodynamic relationship.

Caption: The thermodynamic cycle relating the enthalpy of solution to fusion and mixing.

By fitting experimental data to models like the Apelblat equation, one can estimate the thermodynamic properties governing the solubilization process, which is invaluable for process modeling and scale-up.

Conclusion

References

- CHEM 331L: Organic Chemistry Laboratory. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Sydney. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Smolecule. (n.d.). Buy 2-Chloro-4-nitroaniline | 121-87-9.

- Mishra, A., et al. (2025, August 10). Thermodynamic properties of the hydrogen bonded complexes between N-substituted anilines and proton acceptors. ResearchGate.

- ChemBK. (n.d.). 2-Chloro-4-nitroaniline.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.

- ChemicalBook. (n.d.). 2-Chloro-4-nitroaniline synthesis.

- PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information.

- Guidechem. (n.d.). 2-Chloro-6-fluoro-4-nitroaniline 350-20-9 wiki.

- Khan, I., et al. (2025, March 24). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. National Center for Biotechnology Information.

- Khan, I., et al. (n.d.). (PDF) Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. ResearchGate.

- Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.

- Iida, Y., et al. (2022, November 22). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-Chloro-6-fluoro-4-nitroaniline CAS#: 350-20-9.

- Jouyban, A. (2020, November 17). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. ResearchGate.

- Chemsrc. (2025, August 27). 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9.

- Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.

- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

Sources

Theoretical and computational studies of substituted nitroanilines

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Substituted Nitroanilines

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Molecular Frontier of Substituted Nitroanilines

Substituted nitroanilines represent a fascinating and highly versatile class of organic compounds. Characterized by an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to an aromatic framework, these molecules possess a quintessential "push-pull" electronic structure. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that bestows upon them a rich array of tunable optical, electronic, and chemical properties. Their significance spans from foundational roles as intermediates in the synthesis of dyes, pharmaceuticals, and polymers to cutting-edge applications in materials science, particularly in the realm of nonlinear optics (NLO).[1][2][3][4]

The advent of robust computational chemistry techniques has revolutionized the study of these molecules. Theoretical and computational approaches, most notably Density Functional Theory (DFT), provide an unparalleled lens through which we can predict, rationalize, and ultimately design nitroaniline derivatives with tailored functionalities.[5][6][7] This guide serves as a comprehensive exploration of the synergistic relationship between theoretical principles and computational methodologies in the study of substituted nitroanilines. We will delve into the causality behind experimental choices, from synthesis to spectroscopic characterization, and illuminate how computational workflows provide a predictive framework to understand molecular structure, reactivity, and performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful computational tools to accelerate discovery and innovation.

Part 1: Molecular Architecture and Synthesis

The Archetypal Push-Pull Structure

The fundamental structure of a nitroaniline consists of a benzene ring disubstituted with an amino group and a nitro group. The relative positions of these substituents give rise to three primary isomers: ortho-, meta-, and para-nitroaniline. The para isomer, in particular, has been extensively studied due to its linear geometry, which maximizes the push-pull effect and the resulting intramolecular charge transfer, making it a model system for NLO materials.[8][9][10][11] The introduction of additional substituent groups on the aromatic ring allows for fine-tuning of the electronic and steric properties, thereby modulating the molecule's overall behavior.

Synthetic Pathways: A Protocol for p-Nitroaniline

The synthesis of substituted nitroanilines can be achieved through various routes. A common laboratory-scale synthesis of p-nitroaniline proceeds from aniline, involving a protection-nitration-deprotection sequence to ensure the desired para-substitution.[2][12]

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline

This protocol outlines the key steps for the synthesis, emphasizing the rationale behind each stage.

-

Protection of the Amino Group:

-

Step 1a: In a round-bottom flask, dissolve aniline in glacial acetic acid.

-

Step 1b: Add acetic anhydride dropwise while cooling the mixture in an ice bath.

-

Step 1c: Allow the reaction to proceed to form acetanilide.

-

Causality: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, under strong acidic conditions required for nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. Acetylation protects the amino group, reduces its activating strength, and its steric bulk favors para-substitution.[2]

-

-

Electrophilic Aromatic Substitution (Nitration):

-

Step 2a: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid, keeping the temperature low.

-

Step 2b: Add the acetanilide from Step 1 to the nitrating mixture portion-wise, maintaining a low temperature (0-5 °C).

-

Step 2c: After the addition is complete, allow the mixture to stir at room temperature.

-

Step 2d: Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.

-

Causality: The electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid. The acetylated amino group directs the incoming nitronium ion primarily to the para position.

-

-

Deprotection (Hydrolysis):

-

Step 3a: Heat the crude p-nitroacetanilide under reflux with an aqueous solution of sulfuric acid.[13]

-

Step 3b: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until a yellow precipitate of p-nitroaniline forms.[13]

-

Step 3c: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization.

-

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amino group to yield the final p-nitroaniline product.

-

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of p-nitroaniline from aniline.

Part 2: Spectroscopic Analysis - Bridging Experiment and Theory

Spectroscopic techniques are indispensable for characterizing substituted nitroanilines. When coupled with computational predictions, they provide a powerful framework for validating molecular structures and understanding electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For substituted nitroanilines, key vibrational bands include N-H stretching of the amino group and the symmetric and asymmetric stretching of the nitro group.[14][15]

Protocol: Comparative FT-IR Analysis

-

Experimental Measurement:

-

Record the FT-IR spectrum of the synthesized nitroaniline derivative (e.g., using a KBr pellet technique) over the range of 4000-400 cm⁻¹.

-

Identify the prominent peaks and assign them to specific vibrational modes based on established correlation tables.

-

-

Computational Prediction:

-

Perform a geometry optimization followed by a frequency calculation using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory).[16]

-

The output will provide a list of calculated vibrational frequencies and their corresponding IR intensities. Note that calculated frequencies are often systematically higher than experimental ones and may require scaling for better comparison.

-

-

Data Correlation:

-

Compare the experimental spectrum with the theoretically predicted spectrum.[17]

-

This comparison helps to confirm the successful synthesis of the target molecule and provides a detailed assignment of the observed vibrational bands.

-

UV-Visible Spectroscopy and Intramolecular Charge Transfer (ICT)

UV-Vis spectroscopy measures the electronic transitions within a molecule. For nitroanilines, the lowest energy absorption band, typically found in the visible or near-UV region, is of particular interest as it corresponds to a π → π* transition with significant intramolecular charge transfer (ICT) character.[18] This transition involves the movement of electron density from the HOMO, localized on the electron-donating amino group and the phenyl ring, to the LUMO, localized on the electron-withdrawing nitro group.[18]

The polarity of the solvent can significantly influence the position of this ICT band, a phenomenon known as solvatochromism. Generally, more polar solvents stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the absorption maximum.[18]

Protocol: UV-Vis and TD-DFT Analysis

-

Experimental Measurement:

-

Prepare dilute solutions of the nitroaniline derivative in a series of solvents with varying polarities (e.g., cyclohexane, acetone, water).

-

Record the UV-Vis absorption spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).

-

-

Computational Prediction:

-

Using the optimized ground-state geometry from DFT, perform a Time-Dependent DFT (TD-DFT) calculation.[19][20]

-

To account for solvent effects, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation for each solvent.[8]

-

The calculation will predict the vertical excitation energies and oscillator strengths for the electronic transitions.

-

-

Analysis:

-

Compare the experimental λ_max values with the predicted excitation energies.

-

Analyze the molecular orbitals involved in the primary electronic transition to confirm its ICT character. The failure of some TD-DFT functionals to accurately predict the solvatochromic shift in molecules like p-nitroaniline has been a subject of detailed investigation, highlighting the importance of choosing appropriate computational methods.[20]

-

Part 3: The Computational Scientist's Toolkit

Computational chemistry provides a suite of tools to model and predict the properties of substituted nitroanilines with remarkable accuracy.

Density Functional Theory (DFT): The Workhorse Method

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[21] It is particularly popular due to its favorable balance of computational cost and accuracy. A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) that defines the mathematical functions used to build the molecular orbitals.[6]

Workflow: Standard DFT Calculation

Caption: A generalized workflow for a DFT calculation on a molecule.

Key Calculated Molecular Properties

DFT calculations yield a wealth of information about the molecule's electronic and structural properties.

Geometric Parameters

The first step in most computational studies is geometry optimization, which finds the most stable arrangement of atoms (the minimum energy conformation). The resulting bond lengths and angles can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational method.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for p-Nitroaniline

| Bond | B3LYP/6-311++G(d,p) | Experimental (X-ray) |

|---|---|---|

| C1 - N(H₂) | 1.383 | 1.371 |

| C4 - N(O₂) | 1.455 | 1.441 |

| N(O₂) - O | 1.240 | 1.233 |

| C1 - C2 | 1.411 | 1.406 |

| C2 - C3 | 1.383 | 1.378 |

Mulliken Population Analysis

Mulliken analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges.[22][23] This method is useful for understanding the charge distribution and identifying electron-rich and electron-deficient sites, which is fundamental to the push-pull nature of nitroanilines.[6][24]

Table 2: Calculated Mulliken Atomic Charges for p-Nitroaniline (B3LYP/6-31G(d,p))

| Atom | Charge (a.u.) |

|---|---|

| C1 (with NH₂) | -0.15 |

| C4 (with NO₂) | 0.12 |

| N (of NH₂) | -0.75 |

| H (of NH₂) | 0.35 |

| N (of NO₂) | 0.50 |

| O (of NO₂) | -0.38 |

(Note: Values are illustrative and depend on the specific computational method.)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, stability, and the energy of its lowest electronic transition.[16][25] A smaller gap generally implies higher reactivity and is characteristic of molecules with strong ICT, such as p-nitroaniline.[25]

Table 3: Frontier Orbital Energies for Nitroaniline Isomers (B3LYP/6-311++G(d,p))

| Molecule | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.52 | -2.28 | 4.24 |

| m-Nitroaniline | -6.71 | -2.15 | 4.56 |

| o-Nitroaniline | -6.45 | -2.20 | 4.25 |

(Data adapted from reference[16] and illustrative of trends.)

Part 4: Probing Nonlinear Optical (NLO) Properties

The push-pull architecture of substituted nitroanilines makes them prime candidates for second-order NLO materials, which are crucial for technologies like frequency doubling (second-harmonic generation, SHG) and electro-optic modulation.[9][26]

Molecular Hyperpolarizability (β)

The key molecular property governing second-order NLO response is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. This property is highly sensitive to the molecular structure, particularly the degree of ICT.[11][27]

Structure-NLO Property Relationship

The NLO response in nitroanilines is directly linked to the charge transfer from the amino group (donor) through the π-conjugated system (benzene ring) to the nitro group (acceptor).[11] Substituents that enhance the electron-donating ability of the amino group or the electron-withdrawing strength of the nitro group can significantly increase the hyperpolarizability. The relative position of the donor and acceptor groups is also critical, with the para isomer generally exhibiting the largest β value due to the direct alignment of the charge transfer axis.[10]

Diagram: The Push-Pull Mechanism for NLO Activity

Caption: Intramolecular charge transfer in a push-pull system.

Computational Prediction of Hyperpolarizability

Computational chemistry provides a direct route to calculating the static and frequency-dependent hyperpolarizabilities of molecules.[24][28] These calculations are invaluable for screening potential NLO candidates before undertaking laborious synthesis and experimental characterization. DFT calculations can predict both the linear polarizability (α) and the first hyperpolarizability (β).[27] It is important to note that solvent effects can be substantial, and QM/MM or continuum solvation models are often necessary for accurate predictions of NLO properties in solution.[8][28][29]

Table 4: Illustrative Calculated NLO Properties (Static, Gas Phase)

| Molecule | Dipole Moment (Debye) | Polarizability (α₀, a.u.) | Hyperpolarizability (β₀, a.u.) |

|---|---|---|---|

| p-Nitroaniline | ~7.0 | ~90 | ~1200 |

| m-Nitroaniline | ~5.0 | ~85 | ~200 |

| o-Nitroaniline | ~4.5 | ~88 | ~350 |

(Note: These are representative values to show trends. Actual values are highly dependent on the level of theory and basis set.[6][10])

Part 5: Applications and Future Outlook

The synergy between theoretical modeling and experimental investigation continues to drive progress in the field of substituted nitroanilines.

-

Materials Science: The primary application lies in the development of organic NLO materials for optoelectronics and photonics.[9] Computational screening allows for the rational design of novel chromophores with enhanced hyperpolarizabilities.

-

Dye and Pigment Industry: Nitroanilines are foundational intermediates for a wide range of azo dyes and pigments.[1][4]

-

Pharmaceuticals and Agrochemicals: They serve as versatile building blocks in the synthesis of more complex, biologically active molecules.[1][4]

The future of this field is geared towards the design of increasingly complex systems. Computational studies will be pivotal in exploring novel substituent effects, extending conjugation pathways, and understanding the intricate interplay of intermolecular interactions in the solid state, which ultimately governs the macroscopic NLO response of a material.[5][26]

References

- Accurate Nonlinear Optical Properties of Solvated para-Nitroaniline Predicted by an Electrostatic Discrete Local Field Approach.

- Accurate Nonlinear Optical Properties of Solvated para-Nitroaniline Predicted by an Electrostatic Discrete Local Field Approach. pubs.acs.org.

- Solvent induced polarizabilities and hyperpolarizabilities of para-nitroaniline studied by reaction field linear response theory. American Institute of Physics.

- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.

- First hyperpolarizability of p-nitroaniline as a function of wave number.

- Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applic

- The first hyperpolarizability of p-nitroaniline in 1,4-dioxane. University of Groningen.

- Influence of the Excitation Wavelength on First Order Hyperpolarizabilities and Optimal Gap Tuning of Range Separated Hybrid Functionals. Cambridge Open Engage.

- Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. CORE.

- Hyperpolarizabilities of the nitroanilines and their relations to the excited st

- Nonlinear optical properties of p-nitroaniline: An ab initio time-dependent coupled perturbed Hartree–Fock study. American Institute of Physics.

- ANOMALOUSLY HIGH NONLINEAR OPTICAL EFFECTS IN m-NITROANILINE. AIP Publishing.

- Electronic spectra and structure of nitroanilines. sciencedirect.com.

- Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.

- Molecular structure, Mulliken charge, frontier molecular orbital and first hyperpolarizability analysis on 2-nitroaniline and 4-methoxy-2-nitroaniline using density functional theory. PubMed.

- A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline. aip.

- A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals.

- Nitroanilines. Santa Cruz Biotechnology.

- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.

- (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.

- A Theoretical Study of Aniline and Nitrobenzene by Comput

- HOMO and LUMO for nitro-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.

- XPS study of the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical. Semantic Scholar.

- 4-Nitroaniline. Wikipedia.

- A Comparative Guide to Nitroaniline Derivatives in Research and Development. Benchchem.

- Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. ijrp.org.

- Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab. SciSpace.

- Structures of para-nitroaniline and its methyl substituted derivatives used in our work.

- FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.

- Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. ningboinno.com.

- Synthesis method of substituted nitroaniline.

- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiScience.

- Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its c

- Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method.

- Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy.

- Stochastic embedding DFT: theory and applic

- Failures of TDDFT in describing the lowest intramolecular charge-transfer excitation in para-nitroaniline.

- Nitroaniline: Common isomers, structure, synthesis and applic

- PROTON AFFINITY AND PROTON

- Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. R Discovery.

- Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv.

- Comparing FTIR and UV-Vis for Chemical Analysis. opticsforhire.com.

- What are the types of charge analysis?.

- Mulliken-Dipole Popul

- FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.

- Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline.

- Mulliken popul

- UV-visible spectra obtained from saturated with aqueous solutions of.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular structure, Mulliken charge, frontier molecular orbital and first hyperpolarizability analysis on 2-nitroaniline and 4-methoxy-2-nitroaniline using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chempanda.com [chempanda.com]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. XPS study of the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. thaiscience.info [thaiscience.info]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. pubs.aip.org [pubs.aip.org]

- 29. pure.rug.nl [pure.rug.nl]

An In-Depth Technical Guide to the Reactivity of Ortho-Substituted Anilines

Abstract